S-(4-Nitrophenyl)-L-cysteine

Descripción general

Descripción

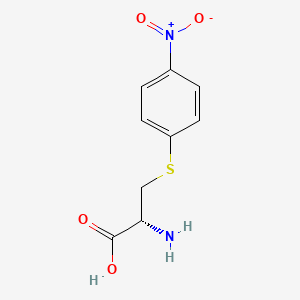

S-(4-Nitrophenyl)-L-cysteine: is an organic compound that features a cysteine amino acid bonded to a 4-nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Nitrophenyl)-L-cysteine typically involves the nucleophilic substitution reaction between L-cysteine and 4-nitrochlorobenzene. The reaction is usually carried out in an aqueous or organic solvent under basic conditions to facilitate the nucleophilic attack of the thiol group of cysteine on the nitro-substituted aromatic ring.

-

Step 1: Preparation of L-cysteine solution

- Dissolve L-cysteine in a suitable solvent such as water or ethanol.

- Adjust the pH to a basic range using a base like sodium hydroxide.

-

Step 2: Reaction with 4-nitrochlorobenzene

- Add 4-nitrochlorobenzene to the L-cysteine solution.

- Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours.

- Monitor the reaction progress using techniques like thin-layer chromatography (TLC).

-

Step 3: Purification

- After the reaction is complete, purify the product using methods such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

- S-(4-Nitrophenyl)-L-cysteine can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.

- Common oxidizing agents include hydrogen peroxide and iodine.

-

Reduction

- The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

-

Substitution

- The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.

Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

Substitution: Electrophiles like halogens, nitrating agents, under acidic or basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfoxides.

Reduction: S-(4-Aminophenyl)-L-cysteine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

S-(4-Nitrophenyl)-L-cysteine (C9H10N2O4S) is a sulfur-containing amino acid derivative with diverse applications in chemistry, biology, and medicine .

Chemistry

- Synthesis of Complex Molecules: this compound is a building block in synthesizing complex organic molecules.

- Catalysis: It can be used as a ligand in catalytic systems for asymmetric synthesis.

Biology

- Enzyme Inhibition Studies: This compound is used to study the inhibition of enzymes that interact with cysteine residues.

- Protein Modification: It can be employed to modify proteins through thiol-reactive chemistry.

- Spectrophotometric method: Activity was measured by a spectrophotometric method with the chromogenic substrate analog, S-(o-nitrophenyl)-L-cysteine .

Medicine

- Drug Development: This compound is investigated for its potential as a precursor in synthesizing pharmaceutical compounds.

- Biomarker Research: It is used in developing biomarkers for oxidative stress and other physiological conditions.

Other Applications

- Exogenous C-S Lyase Enzyme Activity: this compound can be used to monitor the abilities to convert thiol at different pH from different aroma precursor structures .

- Inhibitor of CSL: S-Benzyl-L-cysteine and L-cystine could be considered as competitive inhibitors of CSL because, when Ellman’s assay was used to monitor the direct release of sulfhydryl groups, it clearly showed that S-benzyl-L-cysteine and L-cystine were CSL substrates but with a higher Km .

Properties

Mecanismo De Acción

The mechanism of action of S-(4-Nitrophenyl)-L-cysteine involves its interaction with various molecular targets, primarily through its thiol and nitrophenyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparación Con Compuestos Similares

Similar Compounds

- S-(4-Nitrophenyl)-L-alanine

- S-(4-Nitrophenyl)-L-methionine

- S-(4-Nitrophenyl)-L-serine

Uniqueness

- S-(4-Nitrophenyl)-L-cysteine is unique due to the presence of the thiol group, which imparts distinct reactivity compared to other amino acid derivatives.

- The combination of the nitrophenyl group and the thiol group allows for diverse chemical reactions and applications, making it a versatile compound in research and industry.

Actividad Biológica

S-(4-Nitrophenyl)-L-cysteine (C9H10N2O4S) is a sulfur-containing amino acid derivative that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological applications, and relevant case studies.

1. Synthesis and Characterization

This compound is synthesized through various chemical pathways involving L-cysteine and 4-nitrophenyl derivatives. The synthesis typically involves the protection of the amino and carboxyl groups followed by the introduction of the nitrophenyl group through nucleophilic substitution reactions. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed for the characterization of the synthesized compound, confirming its purity and structural integrity .

2.1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, primarily by scavenging reactive oxygen species (ROS). This action is crucial in mitigating oxidative stress in various biological systems, particularly in neuronal tissues . The compound's ability to enhance cellular resilience against oxidative damage has been demonstrated in cell culture studies, where it protects neurons from apoptosis induced by oxidative agents.

2.2. Enzyme Inhibition

This compound acts as a competitive inhibitor for certain enzymes involved in cysteine metabolism. For instance, it has been shown to inhibit cysteine S-conjugate β-lyase (CSL), an enzyme critical for sulfur metabolism . The inhibition is characterized by a dose-dependent relationship, where higher concentrations lead to increased inhibition of CSL activity.

3.1. Neuroprotection

In vivo studies have demonstrated that this compound provides neuroprotective effects against ischemic injuries in animal models. It enhances neuronal survival by modulating intracellular signaling pathways associated with cell survival and apoptosis . These findings suggest its potential use in treating neurodegenerative diseases where oxidative stress plays a pivotal role.

3.2. Cancer Research

The compound's ability to modulate redox states within cells has led to investigations into its anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through ROS-mediated pathways . However, further research is necessary to elucidate its mechanisms and efficacy in clinical settings.

4. Case Studies

5. Conclusion

This compound is a promising compound with diverse biological activities ranging from antioxidant properties to enzyme inhibition. Its potential applications in neuroprotection and cancer therapy highlight its significance in biomedical research. Ongoing studies are essential to fully understand its mechanisms and therapeutic potential.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMIOWSCOYJQOT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.